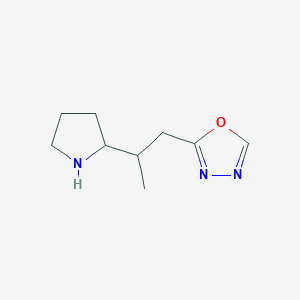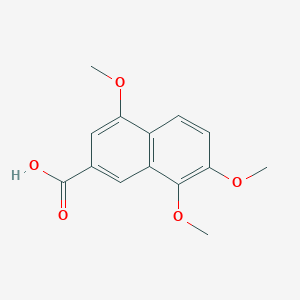
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride is a synthetic compound that belongs to the class of organic chemicals known as ketones. This compound is characterized by the presence of a butanone group, a pyridinyl group, and a fluorophenyl group. It is often used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinyl intermediate, followed by the introduction of the fluorophenyl group and the butanone group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-chlorophenyl)-, hydrochloride
- 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-bromophenyl)-, hydrochloride
Uniqueness
Compared to similar compounds, 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride may exhibit unique chemical properties due to the presence of the fluorophenyl group. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
35806-04-3 |
|---|---|
Molekularformel |
C17H23ClFNO |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
4-(4,5-dimethyl-3,6-dihydro-2H-pyridin-1-yl)-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H22FNO.ClH/c1-13-9-11-19(12-14(13)2)10-3-4-17(20)15-5-7-16(18)8-6-15;/h5-8H,3-4,9-12H2,1-2H3;1H |
InChI-Schlüssel |
QNRLIDCENMQQIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



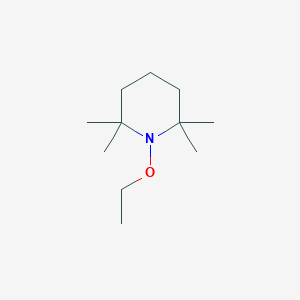
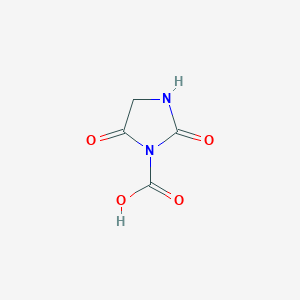

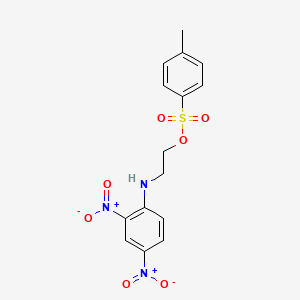
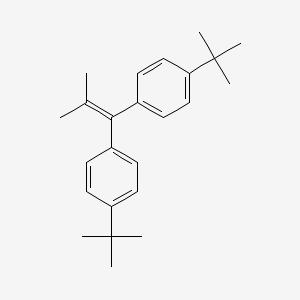
![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)
![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
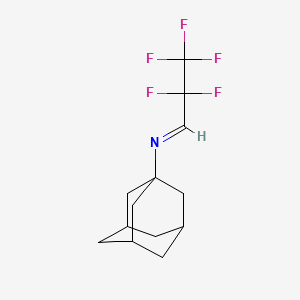

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
